1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with a mercapto group at the 6-position and an isopropylphenyl group at the 1-position
Preparation Methods
The synthesis of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-isopropylbenzaldehyde and hydrazine hydrate can form the pyrazole ring, which is then reacted with cyanamide to form the pyrazolopyrimidine core.
Introduction of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolopyrimidine core, using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF).
Scientific Research Applications
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing inhibitors of specific enzymes, such as Bruton’s tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases.
Biological Studies: It has been studied for its antiproliferative activity against cancer cell lines, demonstrating the ability to induce apoptosis through caspase-mediated pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a BTK inhibitor, the compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of B-cell receptor signaling pathways. This results in the suppression of B-cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This core structure is common in various compounds with diverse biological activities, including kinase inhibitors and anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These derivatives have shown potent CDK2 inhibitory activity and cytotoxicity against cancer cell lines.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: These compounds have been studied as epidermal growth factor receptor (EGFR) inhibitors with potential antitumor activity.
Properties
Molecular Formula |
C14H14N4OS |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)9-3-5-10(6-4-9)18-12-11(7-15-18)13(19)17-14(20)16-12/h3-8H,1-2H3,(H2,16,17,19,20) |
InChI Key |
CLPBXBKFUPJHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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